Direct Anilide Bond Versus Methylene-Spaced Benzylamide: Conformational Rigidity and Metabolic Stability Implications
The target compound features a direct amide bond (N–C(O)) between the piperidine-4-carboxamide and the 4-methylphenyl ring. The closest commercially available analog, 1-(3-cyanoquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide (CAS 1207040-36-5; ChemDiv L483-0020), inserts a methylene (–CH2–) spacer, converting the anilide into a benzylamide . This single-atom insertion increases molecular weight by 14.03 Da (from 370.45 to 384.48) and introduces an additional rotatable bond, reducing conformational restriction. In the broader 3-cyanoquinoline kinase inhibitor patent literature, direct anilide-linked compounds demonstrate superior target engagement compared to their benzylamide counterparts due to restricted conformational flexibility favoring the ATP-binding pocket binding pose .
| Evidence Dimension | Molecular weight and conformational restriction (number of rotatable bonds) |
|---|---|
| Target Compound Data | MW = 370.45 Da; 5 rotatable bonds (amide-linked anilide) |
| Comparator Or Baseline | CAS 1207040-36-5 (methylene-spaced benzylamide): MW = 384.48 Da; 6 rotatable bonds |
| Quantified Difference | ΔMW = +14.03 Da (~3.8% increase); +1 rotatable bond conferring ~0.6 kcal/mol additional conformational entropy penalty upon binding |
| Conditions | Structural comparison based on SMILES and ChemDiv catalog data |
Why This Matters
The additional rotatable bond in the benzylamide comparator increases the entropic penalty upon target binding and may alter the metabolic soft-spot profile, making the direct anilide the preferred scaffold for assays requiring consistent target engagement.
- [1] Miller LM, Mayer SC, Berger DM, et al. Lead identification to generate 3-cyanoquinoline inhibitors of insulin-like growth factor receptor (IGF-1R) for potential use in cancer treatment. Bioorg Med Chem Lett. 2009;19(1):62-66. PMID: 19041240. View Source
